Senkyunolide C

Descripción general

Descripción

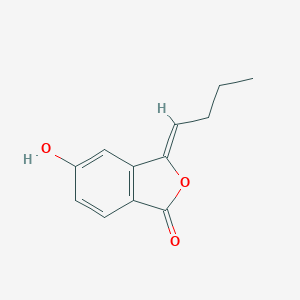

Senkyunolide C is a chemical compound that belongs to the class of benzofuran derivatives This compound is characterized by its unique structure, which includes a benzofuran ring fused with a butylidene and a hydroxy group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Senkyunolide C typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-hydroxy-2-benzofuran-1-one with butylidene derivatives in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial processes to enhance sustainability.

Análisis De Reacciones Químicas

Types of Reactions

Senkyunolide C undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The butylidene moiety can be reduced to form saturated derivatives.

Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of saturated benzofuran derivatives.

Substitution: Formation of substituted benzofuran compounds with varied functional groups.

Aplicaciones Científicas De Investigación

Anti-inflammatory Effects

Senkyunolide C exhibits significant anti-inflammatory properties. Research indicates that it can modulate various inflammatory pathways, including the inhibition of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. This modulation occurs through the suppression of signaling pathways like NF-κB and MAPK (Mitogen-Activated Protein Kinase) pathways. In murine models, treatment with this compound has shown to reduce inflammation in conditions such as sepsis-associated encephalopathy .

Neuroprotective Effects

This compound has demonstrated neuroprotective effects in several studies. In models of cerebral ischemia and hemorrhage, it alleviated neuronal damage and improved neurological function. For example, in a study involving rats with ischemic injury, this compound treatment resulted in reduced infarct volume and improved behavioral outcomes . The compound's ability to cross the blood-brain barrier enhances its potential for treating neurodegenerative diseases.

Cardiovascular Protection

The cardiovascular protective properties of this compound are noteworthy. It has been shown to promote vasodilation through calcium antagonistic activity and by enhancing endothelial function. Studies indicate that it can reduce smooth muscle cell proliferation while promoting angiogenesis in vascular endothelial cells, suggesting a dual role in vascular health .

Antibacterial Activity

Recent investigations have reported that this compound possesses antibacterial properties against various pathogens. This activity is particularly relevant given the rising concern over antibiotic resistance. The exact mechanisms remain under investigation but may involve disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .

Case Studies

Mecanismo De Acción

The mechanism of action of Senkyunolide C involves its interaction with specific molecular targets and pathways. The hydroxy group and the butylidene moiety play crucial roles in its biological activity. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or influencing signal transduction pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparación Con Compuestos Similares

Similar Compounds

(3Z)-3-butylidene-2-benzofuran-1-one: Lacks the hydroxy group, which may affect its biological activity.

(3Z)-3-butylidene-5-methoxy-2-benzofuran-1-one: Contains a methoxy group instead of a hydroxy group, potentially altering its reactivity and applications.

(3Z)-3-butylidene-5-hydroxy-2-benzothiophene-1-one: Similar structure with a sulfur atom replacing the oxygen in the benzofuran ring.

Uniqueness

Senkyunolide C is unique due to the presence of both the hydroxy group and the butylidene moiety, which contribute to its distinct chemical and biological properties

Actividad Biológica

Senkyunolide C is a natural compound predominantly extracted from the rhizome of Cnidium officinale, a plant known for its medicinal properties. This phthalide derivative has garnered attention due to its diverse biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. This article provides an in-depth analysis of the biological activities of this compound, supported by recent research findings, data tables, and case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂O₃ |

| Molecular Weight | 204.22 g/mol |

| Density | 1.3 ± 0.1 g/cm³ |

| Boiling Point | 387.1 ± 42.0 °C |

| Flash Point | 171.7 ± 20.7 °C |

This compound exhibits a unique structure that contributes to its biological activities, including a butylidene group and a hydroxyl functional group, which enhance its interaction with biological targets.

1. Anti-inflammatory Effects

This compound has been shown to possess significant anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines and modulate inflammatory pathways, particularly through the NF-κB signaling pathway.

- Case Study : A study demonstrated that this compound reduced lipopolysaccharide (LPS)-induced inflammation in BV2 microglial cells by downregulating NF-κB activation, leading to decreased expression of inflammatory mediators like IL-6 and TNF-α .

2. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays, indicating its ability to scavenge free radicals and reduce oxidative stress.

- Research Findings : In vitro studies have shown that this compound effectively scavenges DPPH radicals and reduces lipid peroxidation in neuronal cells, suggesting a protective role against oxidative damage .

3. Neuroprotective Effects

This compound's ability to protect neuronal cells from apoptosis and oxidative stress has been highlighted in several studies.

- Mechanism of Action : The compound has been reported to activate the PI3K/Akt signaling pathway, which is crucial for cell survival under stress conditions. This activation leads to increased expression of brain-derived neurotrophic factor (BDNF), promoting neuronal health .

Signaling Pathways

The biological activities of this compound are mediated through various signaling pathways:

- NF-κB Pathway : Inhibition of this pathway reduces inflammation.

- PI3K/Akt Pathway : Activation promotes cell survival and neuroprotection.

- JNK Pathway : Modulation affects apoptosis in neuronal cells.

Summary of Biological Activities

Propiedades

IUPAC Name |

(3Z)-3-butylidene-5-hydroxy-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-2-3-4-11-10-7-8(13)5-6-9(10)12(14)15-11/h4-7,13H,2-3H2,1H3/b11-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRENRLOUWSVYIA-WCIBSUBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=C1C2=C(C=CC(=C2)O)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C\1/C2=C(C=CC(=C2)O)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.